1-azido-2,4-dibromobenzene
Overview
Description
1-Azido-2,4-dibromobenzene is an organic compound characterized by the presence of an azido group (-N₃) and two bromine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-azido-2,4-dibromobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dibromobenzene.
Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction. This involves treating 2,4-dibromobenzene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
1-Azido-2,4-dibromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium azide (NaN₃), DMF or DMSO, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major products formed from these reactions include substituted benzene derivatives, amines, and triazoles.
Scientific Research Applications
1-Azido-2,4-dibromobenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo click chemistry reactions.
Chemical Biology: It is employed in the labeling and modification of biomolecules, facilitating the study of biological processes at the molecular level.
Mechanism of Action
The mechanism by which 1-azido-2,4-dibromobenzene exerts its effects is primarily through its reactivity as an azide. The azido group is highly reactive and can participate in various chemical transformations, including cycloaddition and substitution reactions. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules .
Comparison with Similar Compounds
1-Azido-2,4-dibromobenzene can be compared with other similar compounds, such as:
1,2-Dibromobenzene: Lacks the azido group and thus has different reactivity and applications.
1,3-Dibromobenzene: Another isomer of dibromobenzene with bromine atoms in different positions, affecting its chemical behavior.
1,4-Dibromobenzene: Similar to 1,2-dibromobenzene but with bromine atoms in the para position, leading to distinct properties and uses
The uniqueness of this compound lies in the presence of the azido group, which imparts unique reactivity and enables its use in click chemistry and other specialized applications.
Properties
IUPAC Name |
1-azido-2,4-dibromobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFFQZGQSSKAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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